3-Methyl-9-(pentachlorophenyl)-9H-fluorene
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Overview
Description
3-Methyl-9-(pentachlorophenyl)-9H-fluorene is a chemical compound characterized by a fluorene backbone substituted with a methyl group at the 3-position and a pentachlorophenyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-(pentachlorophenyl)-9H-fluorene typically involves the reaction of 3-methylfluorene with pentachlorobenzene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9-(pentachlorophenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, hydrofluorenes, and various substituted fluorenes, depending on the specific reaction and conditions used .
Scientific Research Applications
3-Methyl-9-(pentachlorophenyl)-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Methyl-9-(pentachlorophenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-9-(2,3,4,5,6-pentachlorophenyl)fluoren-9-ol
- 9H-Fluoren-9-ol, 3-methyl-9-(pentachlorophenyl)-
Uniqueness
3-Methyl-9-(pentachlorophenyl)-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
88180-16-9 |
---|---|
Molecular Formula |
C20H11Cl5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-methyl-9-(2,3,4,5,6-pentachlorophenyl)-9H-fluorene |
InChI |
InChI=1S/C20H11Cl5/c1-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15-16(21)18(23)20(25)19(24)17(15)22/h2-8,14H,1H3 |
InChI Key |
PBZOLZNXBOVAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C3=CC=CC=C32)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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